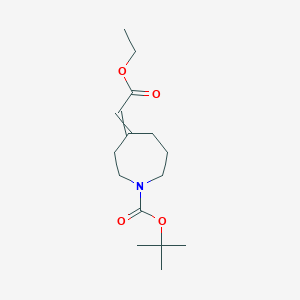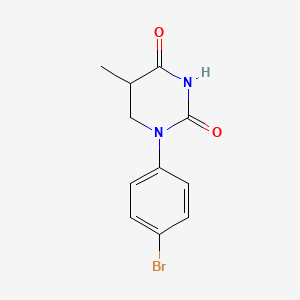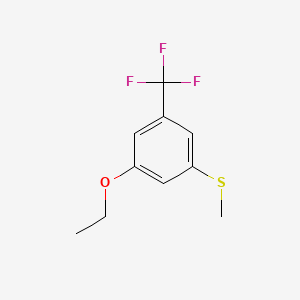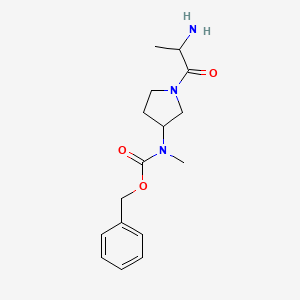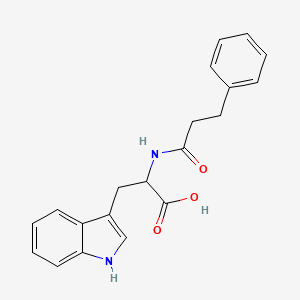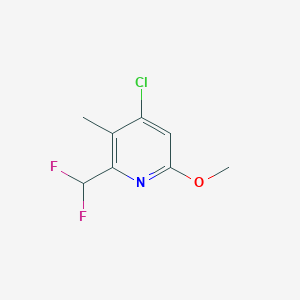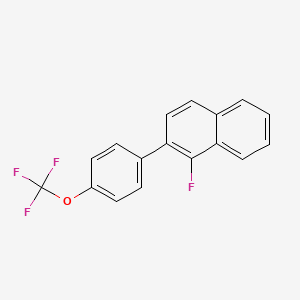![molecular formula C14H11ClO2 B14774787 2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro group at the 2’ position, a methoxy group at the 5’ position, and a carbaldehyde group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dioxane, with the reaction being carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products:
Oxidation: 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: 2’-Methoxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde.
Scientific Research Applications
2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, the presence of the chloro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2’-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
5’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group, which can influence its chemical properties and applications.
2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-ol:
Uniqueness: 2’-Chloro-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-17-12-6-7-14(15)13(8-12)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
InChI Key |
IBYMWUCOFHGFEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)

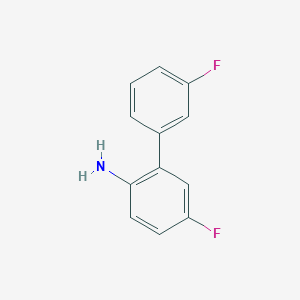
![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)

![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
